(Trifluoromethylthio)acetonitrile
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Overview
Description
(Trifluoromethylthio)acetonitrile is an organic compound characterized by the presence of a trifluoromethylthio group (-SCF3) attached to an acetonitrile moiety. This compound has garnered significant attention due to its unique chemical properties, including high lipophilicity, bioavailability, and metabolic stability. These attributes make it a valuable entity in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of acetonitrile with trifluoromethylthiolating reagents such as AgSCF3 in the presence of catalysts like BF3·OEt2 . Another approach involves the use of electrophilic trifluoromethylthiolating reagents to achieve the desired transformation .
Industrial Production Methods: Industrial production of (Trifluoromethylthio)acetonitrile often employs scalable methods such as continuous flow synthesis. This technique allows for the efficient and environmentally friendly production of the compound by using readily available organic precursors and cesium fluoride as the primary fluorine source .
Chemical Reactions Analysis
Types of Reactions: (Trifluoromethylthio)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoromethylsulfonyl derivatives.
Reduction: Reduction reactions can yield trifluoromethylthio-substituted amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products: The major products formed from these reactions include trifluoromethylthio-substituted amines, sulfonyl derivatives, and various substituted acetonitriles .
Scientific Research Applications
(Trifluoromethylthio)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound’s high lipophilicity and metabolic stability make it a valuable tool in drug discovery and development.
Medicine: It is incorporated into pharmaceuticals to enhance bioavailability and efficacy.
Industry: The compound is used in the production of agrochemicals and functional materials.
Mechanism of Action
The mechanism of action of (Trifluoromethylthio)acetonitrile involves its interaction with various molecular targets. The trifluoromethylthio group enhances the compound’s ability to penetrate lipid membranes, increasing its bioavailability. Additionally, the compound can modulate the activity of enzymes and receptors, leading to its diverse biological effects .
Comparison with Similar Compounds
- Trifluoromethylthiobenzene
- Trifluoromethylthioethane
- Trifluoromethylthiopropane
Comparison: (Trifluoromethylthio)acetonitrile is unique due to its acetonitrile moiety, which imparts distinct chemical reactivity and stability compared to other trifluoromethylthio compounds. Its high lipophilicity and metabolic stability make it particularly valuable in pharmaceutical applications .
Properties
IUPAC Name |
2-(trifluoromethylsulfanyl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F3NS/c4-3(5,6)8-2-1-7/h2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGGITSOPYXTPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)SC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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